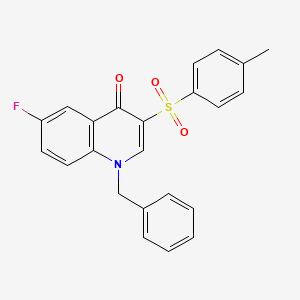

1-benzyl-6-fluoro-3-(4-methylbenzenesulfonyl)-1,4-dihydroquinolin-4-one

Descripción

1-Benzyl-6-fluoro-3-(4-methylbenzenesulfonyl)-1,4-dihydroquinolin-4-one is a fluorinated quinolone derivative characterized by a benzyl group at the N1 position, a 4-methylbenzenesulfonyl (tosyl) group at C3, and a fluorine atom at C5. The core 1,4-dihydroquinolin-4-one scaffold is known for its pharmacological relevance, particularly in antibacterial and anti-inflammatory applications . The fluorine substituent enhances metabolic stability and membrane permeability, while the tosyl group contributes to electronic modulation and receptor binding .

Propiedades

IUPAC Name |

1-benzyl-6-fluoro-3-(4-methylphenyl)sulfonylquinolin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H18FNO3S/c1-16-7-10-19(11-8-16)29(27,28)22-15-25(14-17-5-3-2-4-6-17)21-12-9-18(24)13-20(21)23(22)26/h2-13,15H,14H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAIJMBAWEDNYQZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)C2=CN(C3=C(C2=O)C=C(C=C3)F)CC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H18FNO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

407.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

1-benzyl-6-fluoro-3-(4-methylbenzenesulfonyl)-1,4-dihydroquinolin-4-one is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. This compound features a quinoline core, which is known for its diverse pharmacological effects, including antimicrobial, anticancer, and anti-inflammatory activities. This article explores the biological activity of this compound, highlighting its mechanisms of action, relevant case studies, and research findings.

Chemical Structure

The molecular structure of 1-benzyl-6-fluoro-3-(4-methylbenzenesulfonyl)-1,4-dihydroquinolin-4-one can be represented as follows:

This compound is characterized by the following structural components:

- Quinoline Core : Provides a basis for various biological activities.

- Fluorine Substitution : Enhances lipophilicity and may affect receptor binding.

- Sulfonyl Group : Imparts unique reactivity and potential for enzyme inhibition.

The biological activity of 1-benzyl-6-fluoro-3-(4-methylbenzenesulfonyl)-1,4-dihydroquinolin-4-one is primarily attributed to its ability to interact with specific biological targets:

- Enzyme Inhibition : The compound may act as an inhibitor of certain enzymes, such as kinases or proteases, which are crucial in various signaling pathways.

- Receptor Binding : It can bind to receptors involved in inflammatory responses or cancer cell proliferation, altering their activity and downstream effects.

Antimicrobial Activity

Recent studies have shown that derivatives of quinoline compounds exhibit significant antimicrobial properties. For instance, modifications at the 3-position have been linked to enhanced antibacterial activity against various strains of bacteria. The specific compound has demonstrated promising results in preliminary assays against Gram-positive and Gram-negative bacteria.

Anticancer Potential

Research indicates that compounds similar to 1-benzyl-6-fluoro-3-(4-methylbenzenesulfonyl)-1,4-dihydroquinolin-4-one can induce apoptosis in cancer cells. A study involving molecular docking simulations suggested that this compound could effectively inhibit cancer cell growth by targeting specific oncogenic pathways.

Case Studies

| Study | Findings |

|---|---|

| Bylov et al. (2022) | Investigated the antimicrobial properties of quinoline derivatives; found significant inhibition against Staphylococcus aureus. |

| Hryhoriv et al. (2022) | Conducted molecular docking studies showing potential binding affinity to protein targets involved in cancer progression. |

| Oniga et al. (2018) | Explored the synthesis of modified quinolines with enhanced bioactivity; highlighted the importance of structural modifications for improved efficacy. |

Comparación Con Compuestos Similares

Substituent Variations and Structural Modifications

The compound’s structural analogs differ primarily in substituents at positions 1 (N-alkyl/aralkyl), 3 (sulfonyl/carbonyl groups), and 6 (halogens, alkoxy, or alkyl groups). Key examples include:

Impact of Fluorine vs. Other Substituents

- Fluorine at C6: The target compound’s fluorine atom improves bioavailability and enzymatic stability compared to methyl () or methoxy () groups. Fluorine’s electronegativity enhances dipole interactions with bacterial DNA gyrase, a common quinolone target .

- Methoxy/Ethoxy at C6 : These groups increase steric bulk and reduce metabolic clearance but may diminish antibacterial efficacy due to weaker hydrogen bonding .

Role of Sulfonyl vs. Carbonyl Groups at C3

- 4-Methylbenzenesulfonyl (Tosyl): The tosyl group in the target compound provides strong electron-withdrawing effects, stabilizing the enolate intermediate critical for DNA gyrase inhibition .

- Aroyl/Carbonyl Groups: Compounds like 1-butyl-3-(naphthalene-1-carbonyl)-1,4-dihydroquinolin-4-one () exhibit enhanced π-π stacking but reduced solubility due to hydrophobic aromatic moieties.

N1 Substitutions and Pharmacokinetic Effects

- Benzyl vs.

- Chlorobenzyl Derivatives : 4-Chlorobenzyl () and 2-chlorobenzyl () analogs introduce halogen bonding but may elevate toxicity risks.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1,4-dihydroquinolin-4-one derivatives, and how can they be adapted for this compound?

- Methodology : The core scaffold of 1,4-dihydroquinolin-4-one derivatives is typically synthesized via cyclization of β-keto amides. For example, β-keto amides can be prepared by reacting diketene with anilines under basic conditions or via condensation of substituted acetyl acetate with anilines . To introduce the 4-methylbenzenesulfonyl group, a sulfonation reaction using 4-methylbenzenesulfonyl chloride under anhydrous conditions (e.g., dichloromethane, pyridine as a base) is recommended. The benzyl and fluoro substituents can be incorporated via nucleophilic substitution or cross-coupling reactions (e.g., Suzuki coupling for aryl groups) .

- Key Challenges : Steric hindrance from the bulky sulfonyl group may require optimized reaction temperatures (e.g., reflux in THF) and catalysts (e.g., PdCl₂(PPh₃)₂ for cross-couplings) .

Q. How can the structural identity and purity of this compound be validated?

- Analytical Workflow :

- NMR : Confirm substitution patterns via ¹H/¹³C NMR (e.g., benzyl protons at δ 4.5–5.0 ppm, sulfonyl group deshielding adjacent carbons) .

- XRD : Single-crystal X-ray diffraction (using SHELX programs for refinement) resolves absolute configuration and detects crystallographic disorder .

- HRMS : Validate molecular weight (e.g., calculated [M+H]⁺ for C₂₃H₂₀FNO₃S: 410.1224) .

- Purity Checks : HPLC with UV detection (λ = 254 nm) and TLC (silica gel, ethyl acetate/hexane) are essential to rule out byproducts from sulfonation or benzylation steps .

Advanced Research Questions

Q. How can computational modeling predict the biological activity of this compound, and what contradictions arise between in silico and experimental data?

- Methodology :

- Docking Studies : Use AutoDock Vina to simulate binding to targets like GABA receptors (common for dihydroquinolinone derivatives). Focus on the sulfonyl group’s role in hydrogen bonding .

- MD Simulations : Assess stability of ligand-receptor complexes (e.g., 100 ns simulations in GROMACS) .

Q. What strategies resolve crystallographic ambiguities (e.g., twinning or disorder) in this compound’s structure?

- Refinement Techniques :

- SHELXL : Apply TWIN/BASF commands for twinned data. Use PART instructions to model disordered benzyl or sulfonyl groups .

- High-Resolution Data : Collect synchrotron data (λ = 0.7–1.0 Å) to enhance resolution and reduce R-factors below 5% .

Q. How does modifying substituents (e.g., fluoro vs. chloro, benzyl vs. methyl) impact pharmacological activity?

- SAR Study Design :

- Synthesis : Prepare analogs via halogen exchange (e.g., KI/NaI in DMF for fluoro-to-chloro substitution) .

- Bioassays : Test anti-inflammatory activity (COX-2 inhibition ELISA) and neuroprotective effects (SH-SY5Y cell viability under oxidative stress) .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.